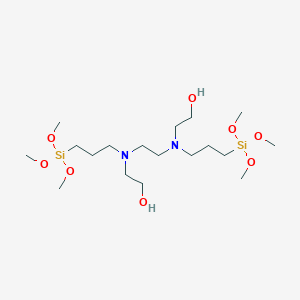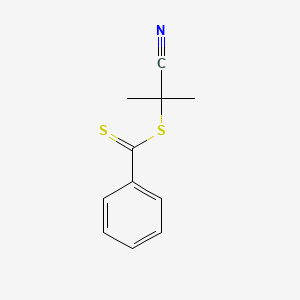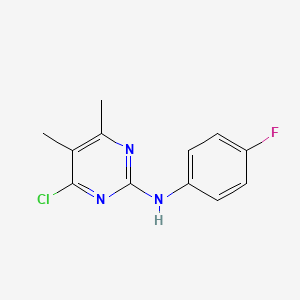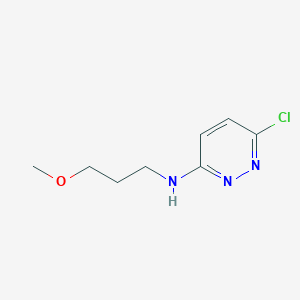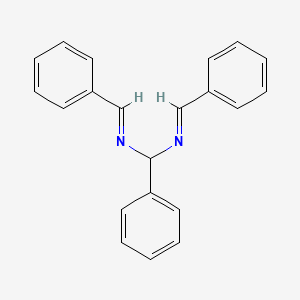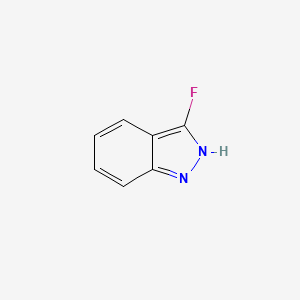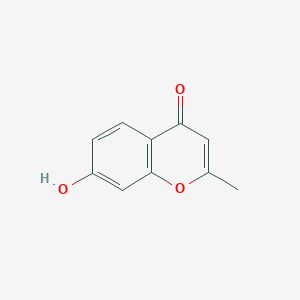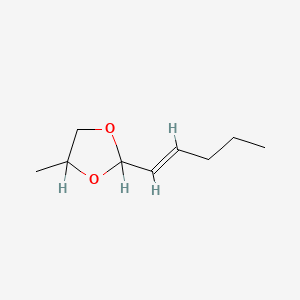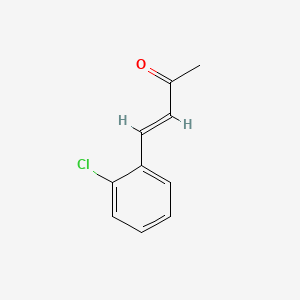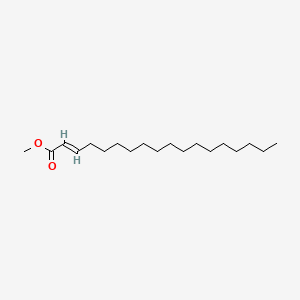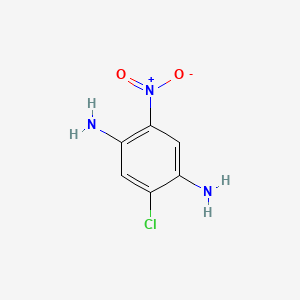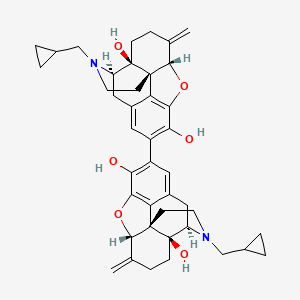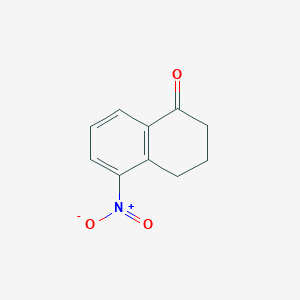
5-nitro-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
5-Nitro-3,4-dihydronaphthalen-1(2H)-one (5-N-3,4-DHN) is a chemical compound that has been studied in recent years for its potential applications in a variety of scientific research fields. This compound has been found to possess several unique properties, such as its ability to act as an inhibitor of certain enzymes, and its ability to interact with certain proteins. In
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Preparation and Electrophilic Substitution : 5-Nitro-3,4-dihydronaphthalen-1(2H)-one can be prepared through multi-stage processes, including bromination, formylation, acetylation, and lithiation. Nitration results in mixtures of nitro-derivatives, with the 5-nitro derivative confirmed by conversion into a bromo-compound (Clarke, Gregory & Scrowston, 1973).
Photochemical Nitration by Tetranitromethane : Photolysis of certain naphthalene derivatives with tetranitromethane leads to the formation of nitronaphthalene and various adducts, indicating potential for synthesis of diverse nitroaromatic compounds (Butts et al., 1994).
One-Pot Synthesis of Substituted Derivatives : A novel method for synthesizing substituted 3,4-dihydronaphthalen-1(2H)-ones involves using a Pd(PPh3)4/AgOAc catalytic system, highlighting an efficient approach for preparing diverse derivatives (Liu et al., 2012).
Biological and Environmental Implications
Metabolism in Biological Systems : Studies on the metabolism of 1-nitronaphthalene, a related compound, in rat liver and lung tissues provide insights into the formation of electrophilic metabolites and their conjugation with glutathione. This research is critical for understanding the biotransformation and potential toxicological impacts of nitroaromatic compounds in biological systems (Watt et al., 1999; Watt & Buckpitt, 2000).
Antibacterial and Antifungal Properties : Nitronaphthalenes, structurally similar to 5-nitro-3,4-dihydronaphthalen-1(2H)-one, have been found to exhibit significant antibacterial, antifungal, and antialgal properties, suggesting potential applications in developing new antimicrobial agents (Krohn et al., 2008).
Advanced Materials and Applications
Metal-Induced Thermal Isomerizations : Studies on chromium tricarbonyl complexes of dihydronaphthalene derivatives, including those similar to 5-nitro-3,4-dihydronaphthalen-1(2H)-one, reveal insights into metal-induced thermal isomerizations involving hydrogen atoms. This research contributes to the understanding of transition metal-catalyzed reactions and their potential applications in material science and catalysis (Oprunenko, Gloriozov & Lemenovskii, 2007).
Synthesis of Functionalized Derivatives for Medicinal Chemistry : The synthesis of functionalized 3,4-dihydronaphthalen-1(2H)-ones, potentially including nitro-substituted derivatives, has implications in medicinal chemistry, particularly for developing compounds with specific biological activities (Enders, Wang & Bats, 2009).
Metal Complexes with Antibacterial and Antiproliferative Activities : Schiff base metal complexes of 3,4-dihydronaphthalen-1(2H)-one demonstrate significant antibacterial and antiproliferative activities, suggesting potential applications in the development of new therapeutic agents (Osowole, 2012).
Propriétés
IUPAC Name |
5-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWAFNCOABMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437471 | |
| Record name | 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
51114-73-9 | |
| Record name | 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


